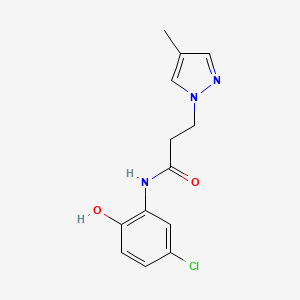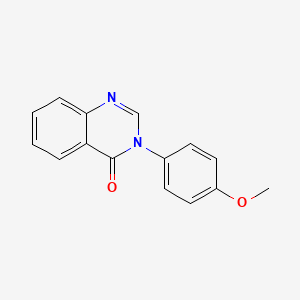![molecular formula C18H17F3N2O4 B10947168 {5-[(4-ethylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10947168.png)
{5-[(4-ethylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a trifluoromethyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of {5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps, including the formation of the furan and pyrazole rings, followed by the introduction of the ethylphenoxy and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyrazole ring.
Substitution: The ethylphenoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to {5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE include:
5-[(4-Ethylphenoxy)methyl]-2-furoic acid: Shares the furan and ethylphenoxy groups but lacks the pyrazole and trifluoromethyl groups.
2-Furyl[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Contains the furan and pyrazole rings but differs in the substituents attached to these rings.
The uniqueness of {5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Properties
Molecular Formula |
C18H17F3N2O4 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[5-[(4-ethylphenoxy)methyl]furan-2-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H17F3N2O4/c1-2-12-3-5-13(6-4-12)26-11-14-7-8-15(27-14)16(24)23-17(25,9-10-22-23)18(19,20)21/h3-8,10,25H,2,9,11H2,1H3 |
InChI Key |
LIXJASMJRICXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC=N3)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10947092.png)

![1-[(2-fluorophenoxy)methyl]-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10947108.png)
![N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10947109.png)

![2-{5-[(4-ethylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947117.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10947121.png)
![1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10947125.png)
![2-[({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10947132.png)
![Ethyl 4-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10947136.png)
![5-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10947138.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10947160.png)
![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10947174.png)
![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B10947187.png)
